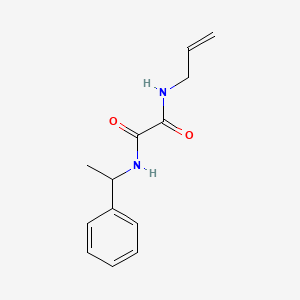
N-allyl-N'-(1-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N'-(1-phenylethyl)ethanediamide, also known as APEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APEA belongs to the class of N-acyl amino acid derivatives and is structurally similar to endogenous compounds such as anandamide and N-arachidonoyl dopamine.
科学的研究の応用
N-allyl-N'-(1-phenylethyl)ethanediamide has been studied extensively for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neuroprotection. This compound has been shown to exhibit analgesic effects in animal models of neuropathic pain and inflammatory pain. This compound has also demonstrated anti-proliferative effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been investigated for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of N-allyl-N'-(1-phenylethyl)ethanediamide is not fully understood. However, it is believed that this compound exerts its effects through the activation of the endocannabinoid system, specifically the CB1 receptor. This compound has been shown to bind to the CB1 receptor with high affinity and activate downstream signaling pathways. This compound has also been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids such as anandamide.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the brain and other tissues. This compound has also been shown to increase levels of dopamine and serotonin in the brain. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
N-allyl-N'-(1-phenylethyl)ethanediamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and is stable under standard laboratory conditions. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-allyl-N'-(1-phenylethyl)ethanediamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to investigate the neuroprotective properties of this compound and its potential use in the treatment of Alzheimer's and Parkinson's. Another area of interest is the potential use of this compound in the treatment of cancer. Additional studies are needed to investigate the anti-proliferative effects of this compound and its potential use as a cancer therapeutic. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its downstream signaling pathways.
合成法
N-allyl-N'-(1-phenylethyl)ethanediamide can be synthesized using a multi-step process involving the reaction of N-allylglycine with 1-phenylethylamine and subsequent acylation with acetic anhydride. The final product is obtained through recrystallization from ethanol. This compound can also be synthesized through a one-pot reaction using allyl bromide, 1-phenylethylamine, and ethylenediamine in the presence of potassium carbonate.
特性
IUPAC Name |
N'-(1-phenylethyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-9-14-12(16)13(17)15-10(2)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJRRQPDJPBJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4984864.png)

![N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4984876.png)
![1-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4984888.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4984890.png)

![5-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B4984912.png)
![2-[(2-chlorobenzyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984914.png)
![2-phenyl-N-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4984921.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4984927.png)

![{1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984947.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)benzoate](/img/structure/B4984959.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)